

Anlotinib's Anti-Angiogenic Properties: A Technical Guide

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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

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Abstract

Anlotinib is a potent, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activities.[1][2][3] This technical guide provides an in-depth overview of the core anti-angiogenic properties of anlotinib, focusing on its mechanism of action, inhibition of key signaling pathways, and a summary of its efficacy from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[4][5] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR2), is a primary driver of this process.[6][7] Anlotinib is a novel TKI that targets multiple receptor tyrosine kinases involved in angiogenesis and tumor proliferation, including VEGFR, fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][8][9] Its ability to simultaneously block these pathways contributes to its broad-spectrum anti-tumor effects.[1][10]

Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways

Anlotinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking their downstream signaling cascades.[\[2\]](#)[\[4\]](#)[\[11\]](#)

VEGFR Signaling Pathway

Anlotinib is a highly potent and selective inhibitor of VEGFR2, binding to its ATP-binding pocket.[\[1\]](#)[\[6\]](#) It also shows inhibitory activity against VEGFR1 and VEGFR3.[\[6\]](#) By inhibiting VEGFR phosphorylation, anlotinib effectively blocks the activation of downstream signaling molecules such as ERK1/2 and Akt, which are crucial for endothelial cell proliferation, migration, and survival.[\[6\]](#)[\[7\]](#)[\[12\]](#)

PDGFR Signaling Pathway

Anlotinib also targets PDGFR α and PDGFR β .[\[1\]](#)[\[10\]](#) The PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stabilization of newly formed blood vessels.[\[13\]](#) Inhibition of PDGFR signaling by anlotinib disrupts this vascular support system, leading to vessel destabilization.

FGFR Signaling Pathway

The FGF/FGFR signaling axis is another important pathway in tumor angiogenesis and is implicated in resistance to anti-VEGF therapies.[\[10\]](#)[\[14\]](#) Anlotinib inhibits FGFR1, 2, and 3, thereby blocking FGF-mediated endothelial cell proliferation and migration.[\[10\]](#)[\[11\]](#) This multi-targeted approach may help to overcome resistance mechanisms.

Other Kinase Targets

Anlotinib also demonstrates inhibitory activity against other tyrosine kinases such as c-Kit, Ret, Aurora-B, and c-FMS, which can contribute to its overall anti-tumor and anti-angiogenic efficacy.[\[10\]](#)[\[15\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity and anti-angiogenic effects of anlotinib from preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of Anlotinib[6]

Kinase Target	IC50 (nmol/L)
VEGFR2	0.2
VEGFR3	0.7
c-Kit	14.8
VEGFR1	26.9
PDGFR β	115.0
c-Met	>2000
c-Src	>2000
EGFR	>2000
HER2	>2000

Table 2: In Vitro Anti-Angiogenic Activity of Anlotinib[6]

Assay	Cell Type	Stimulant	IC50 (nmol/L)
HUVEC Proliferation	HUVEC	VEGF	< 1
HUVEC Migration	HUVEC	VEGF	0.1

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Anlotinib

Tumor Model	Anlotinib Dose (mg/kg)	Tumor Growth Inhibition (%)	Microvessel Density Inhibition (%)	Reference
SW620 (colon)	3	83	-	[6]
-	0.75	-	48.9	[6]
-	1.5	-	76.3	[6]
-	3	-	91.2	[6]
Orthotopic Breast Tumor	1	Significant	Significant	[16][17]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anlotinib's anti-angiogenic properties are provided below.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Endothelial Cell Growth Medium (EGM-2)
 - Matrigel Basement Membrane Matrix
 - 96-well plates
 - Anlotinib
 - Calcein AM (for visualization)
- Protocol:

- Thaw Matrigel on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with 50 μ L of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[\[18\]](#)
- Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of anlotinib or vehicle control.
- Seed $1-1.5 \times 10^4$ HUVECs per well onto the solidified Matrigel.[\[18\]](#)
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[\[19\]](#)
- After incubation, carefully remove the medium.
- For visualization, stain the cells with Calcein AM for 30 minutes at room temperature in the dark.
- Wash the wells with PBS.
- Capture images of the tube networks using an inverted fluorescence microscope.
- Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

HUVEC Transwell Migration Assay

This assay measures the chemotactic migration of endothelial cells.

- Materials:
 - HUVECs
 - Serum-free endothelial cell medium
 - EGM-2 medium with 20% FBS (chemoattractant)
 - Transwell inserts (8 μ m pore size)
 - Matrigel (optional, for invasion assay)

- Anlotinib
- Methanol
- Giemsa or Crystal Violet stain
- Protocol:
 - (Optional for invasion assay) Dilute Matrigel with serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for 1 hour to solidify.[\[6\]](#)
 - Starve HUVECs in serum-free medium for 4-6 hours.
 - Add 800 µL of EGM-2 medium with 20% FBS to the lower chamber of the Transwell plate.[\[6\]](#)
 - Resuspend starved HUVECs in serum-free medium containing different concentrations of anlotinib or vehicle control.
 - Seed 1×10^4 HUVECs in the upper chamber of the Transwell insert.[\[6\]](#)
 - Incubate the plate at 37°C for 24-48 hours.[\[6\]](#)
 - After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.[\[6\]](#)
 - Stain the cells with Giemsa or 0.1% Crystal Violet for 15-30 minutes.[\[6\]](#)[\[14\]](#)
 - Wash the inserts with water and allow them to air dry.
 - Count the number of migrated cells in several random microscopic fields.

Rat Aortic Ring Assay

This ex vivo assay assesses angiogenesis in a more complex tissue environment.

- Materials:
 - Thoracic aorta from a 6-8 week old rat^[5]
 - Sterile PBS
 - Endothelial Cell Growth Medium (ECGM)
 - Matrigel
 - 48-well plates
 - Anlotinib
- Protocol:
 - Euthanize a rat and aseptically dissect the thoracic aorta.^{[5][7]}
 - Transfer the aorta to a dish with sterile PBS and carefully remove the surrounding fibro-adipose tissue.^[7]
 - Slice the aorta into 1-1.5 mm thick rings.^[7]
 - Coat the wells of a 48-well plate with 100 μ L of Matrigel and incubate at 37°C for 30 minutes to solidify.^[7]
 - Place one aortic ring in the center of each well and cover with an additional 100 μ L of Matrigel.^[7]
 - Incubate at 37°C for another 30 minutes.
 - Add 1.5 mL of ECGM with different concentrations of anlotinib or vehicle control to each well.^[7]
 - Incubate the plate at 37°C and replace the medium every 2 days.^[7]
 - After 4-7 days, capture images of the microvessel outgrowths from the aortic rings.

- Quantify the angiogenic response by measuring the area or length of the microvessel sprouts using image analysis software.[\[7\]](#)

Immunohistochemistry (IHC) for CD31 in Tumor Xenografts

This in vivo method quantifies microvessel density in tumor tissues.

- Materials:
 - Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (3-5 μm)
 - Xylene
 - Graded ethanol series
 - Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
 - Hydrogen peroxide (3%)
 - Blocking buffer (e.g., goat serum)
 - Primary antibody: anti-CD31
 - HRP-conjugated secondary antibody
 - DAB substrate kit
 - Hematoxylin counterstain
- Protocol:
 - Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[\[4\]](#)
 - Perform heat-induced epitope retrieval (HIER) by boiling the slides in antigen retrieval buffer.[\[4\]](#)

- Allow the slides to cool to room temperature.
- Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.[16]
- Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[1]
- Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.[16]
- Wash the slides with PBS.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- Wash the slides with PBS.
- Develop the signal by incubating with DAB substrate until a brown color appears.[1]
- Counterstain with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a coverslip.[1]
- Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several "hot spots" (areas of highest vascularity) at high magnification.[1]

Western Blot for Phosphorylated VEGFR2 and ERK

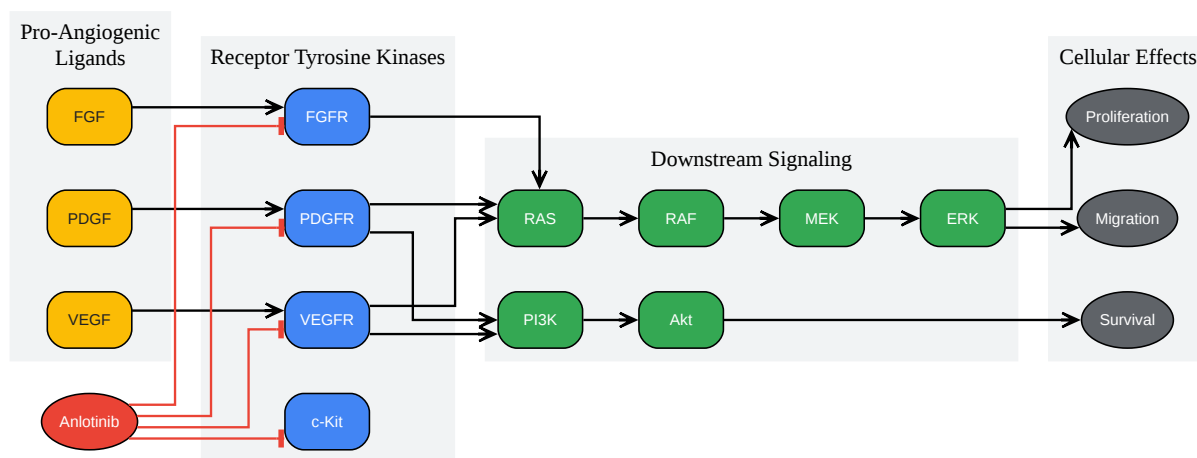
This assay measures the inhibition of signaling pathway activation.

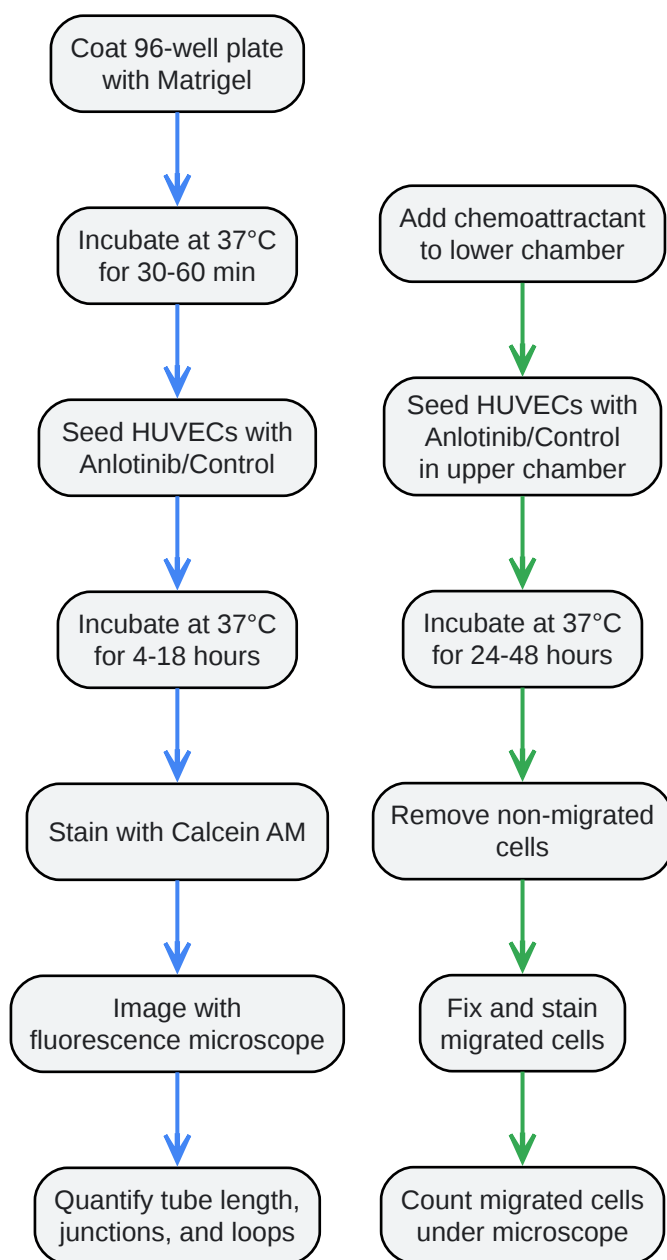
- Materials:
 - HUVECs
 - Serum-free medium
 - VEGF-A
 - Anlotinib
 - Lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- ECL substrate
- Protocol:
 - Seed HUVECs and grow to 80-90% confluency.
 - Starve the cells in serum-free medium for 4-6 hours.[\[8\]](#)
 - Pre-treat the cells with various concentrations of anlotinib or vehicle control for 2 hours.[\[8\]](#)
 - Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[\[8\]](#)
 - Lyse the cells in lysis buffer on ice.[\[8\]](#)
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein (20-50 μ g) by SDS-PAGE and transfer to a PVDF membrane.[\[2\]](#)
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[2\]](#)
 - Incubate the membrane with the primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK) overnight at 4°C.[\[2\]](#)[\[8\]](#)
 - Wash the membrane with TBST.

- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[8\]](#)
- Wash the membrane with TBST.
- Detect the signal using an ECL substrate and an imaging system.[\[8\]](#)
- Strip the membrane and re-probe for total VEGFR2, total ERK, and a loading control (GAPDH or β -actin) to normalize the data.
- Quantify band intensities using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams





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